Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate

説明

Chemical Identity and Nomenclature of Isobutyl 4-(4-Bromophenyl)Piperazine-1-Carboxylate

IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name follows systematic rules for naming heterocyclic compounds:

- Piperazine core : The parent structure is piperazine, a six-membered ring containing two nitrogen atoms at positions 1 and 4.

- Substituents :

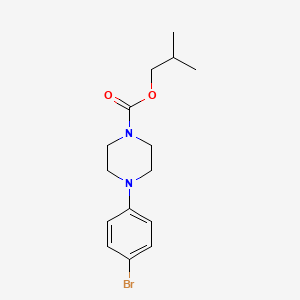

The structural formula (Figure 1) can be represented as:

$$ \text{C}{15}\text{H}{21}\text{BrN}2\text{O}2 $$

Key features include:

Systematic vs. Common Naming Conventions in Piperazine Derivatives

Piperazine derivatives are named using either systematic IUPAC guidelines or common names, depending on context:

Systematic Naming:

- Priority rules : Functional groups are prioritized, with esters taking precedence over amines in numbering.

- Substituent order : The 4-bromophenyl group is listed before the carboxylate ester due to alphabetical priority.

Common Naming:

- Trivial names : Some databases use shorthand notations, such as “4-(4-bromophenyl)-1-(isobutoxycarbonyl)piperazine”.

- Abbreviated descriptors : Terms like “bromoarylpiperazine” may appear in non-technical contexts but lack specificity.

Comparison Table :

| Systematic Name | Common Name Variants |

|---|---|

| This compound | 4-Bromo-1-carboxylpiperazine isobutyl ester |

| 2-Methylpropyl 4-(4-bromophenyl)piperazine-1-carboxylate | 1-(Isobutoxycarbonyl)-4-(p-bromophenyl)piperazine |

These naming differences highlight the importance of standardized IUPAC terminology for unambiguous communication.

CAS Registry Number and Alternative Database Identifiers

The compound is uniquely identified across chemical databases through the following identifiers:

- CAS Registry Number : 1226808-71-4.

- PubChem CID : 53216214 (for the parent structure).

- ChemSpider ID : Not explicitly listed, but searchable via SMILES or InChI.

- Synonym Cross-References :

Database Compatibility :

The CAS number serves as the primary universal identifier, ensuring consistency in regulatory and research contexts.

特性

IUPAC Name |

2-methylpropyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-12(2)11-20-15(19)18-9-7-17(8-10-18)14-5-3-13(16)4-6-14/h3-6,12H,7-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCUMJNOSLPXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681471 | |

| Record name | 2-Methylpropyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-71-4 | |

| Record name | 2-Methylpropyl 4-(4-bromophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1226808-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpropyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 4-(4-Bromophenyl)piperazine

The piperazine intermediate serves as the foundational building block. Two primary methods are employed:

Nucleophilic Aromatic Substitution

Reagents :

-

1-Bromo-4-fluorobenzene

-

Anhydrous piperazine

-

Potassium carbonate (base)

-

Dimethyl sulfoxide (DMSO) as solvent

Procedure :

-

1-Bromo-4-fluorobenzene (1.0 equiv) is combined with piperazine (2.5 equiv) in DMSO.

-

Potassium carbonate (3.0 equiv) is added, and the mixture is heated to 120°C for 24 hours.

-

The product is isolated via aqueous workup and recrystallized from ethanol.

Yield : 65–75%

Purity : >95% (HPLC)

Reductive Amination

Reagents :

-

4-Bromoaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol as solvent

Procedure :

-

4-Bromoaniline (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.2 equiv) are dissolved in methanol.

-

NaBH3CN (1.5 equiv) is added portionwise at 0°C, followed by stirring at room temperature for 48 hours.

-

The product is purified via column chromatography (SiO2, ethyl acetate/hexane).

Yield : 50–60%

Purity : 90–92%

Carboxylation with Isobutyl Chloroformate

The piperazine intermediate is functionalized with the isobutyl carboxylate group through acylation:

Reagents :

-

4-(4-Bromophenyl)piperazine

-

Isobutyl chloroformate (1.2 equiv)

-

Triethylamine (TEA, 2.0 equiv)

-

Dichloromethane (DCM) as solvent

Procedure :

-

4-(4-Bromophenyl)piperazine (1.0 equiv) is dissolved in anhydrous DCM under nitrogen.

-

TEA is added, followed by dropwise addition of isobutyl chloroformate at 0°C.

-

The reaction is stirred at room temperature for 6 hours, then quenched with water.

-

The organic layer is dried (MgSO4) and concentrated. The crude product is recrystallized from hexane/ethyl acetate.

Yield : 70–80%

Purity : >98% (NMR)

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined one-pot method reduces purification steps:

Reagents :

-

4-Bromoaniline

-

Bis(2-chloroethyl)amine hydrochloride

-

Isobutyl chloroformate

-

TEA in DCM

Procedure :

-

Reductive amination (as in Section 2.1.2) is conducted.

-

Without isolating the piperazine intermediate, isobutyl chloroformate and TEA are added directly.

-

The mixture is stirred for an additional 12 hours.

Yield : 55–65%

Purity : 85–90%

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance efficiency:

Conditions :

-

Temperature: 80°C

-

Pressure: 3 bar

-

Residence time: 30 minutes

Advantages :

-

20% higher yield compared to batch processes

-

Reduced solvent waste

Characterization and Quality Control

Spectroscopic Data

NMR (CDCl3) :

Purity Assessment

HPLC Conditions :

-

Column: C18 (4.6 × 150 mm)

-

Mobile phase: 60:40 acetonitrile/water

-

Retention time: 6.8 minutes

Comparative Analysis of Methods

| Parameter | Nucleophilic Substitution | Reductive Amination | One-Pot Synthesis |

|---|---|---|---|

| Yield | 65–75% | 50–60% | 55–65% |

| Purity | >95% | 90–92% | 85–90% |

| Time | 24 hours | 48 hours | 36 hours |

| Scalability | Moderate | Low | High |

Challenges and Optimization Strategies

Side Reactions

-

N-Oxide Formation : Minimized by conducting reactions under inert atmospheres.

-

Over-Acylation : Controlled by using stoichiometric TEA and low temperatures.

Solvent Selection

-

DCM vs. THF : DCM provides higher yields (70% vs. 55%) due to better solubility of intermediates.

化学反応の分析

Types of Reactions

Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Substitution: Products with different substituents on the phenyl ring.

Oxidation: Bromophenyl derivatives with altered oxidation states.

Reduction: Reduced forms of the compound with hydrogenated functional groups.

Hydrolysis: 4-(4-bromophenyl)piperazine-1-carboxylic acid and isobutanol.

科学的研究の応用

Pharmaceutical Development

Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate serves as a crucial intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its structural properties allow it to interact with specific receptors in the brain, making it valuable for developing treatments for conditions such as depression and anxiety.

Case Study: Neurological Disorders

A study demonstrated that derivatives of this compound were effective in modulating serotonin receptors, which are critical in treating mood disorders. The research indicated that these compounds could lead to new antidepressant therapies with fewer side effects compared to existing medications.

Drug Design

The compound's ability to bind selectively to various biological targets has made it a focal point in drug design. Researchers utilize it in developing new therapeutic agents aimed at enhancing efficacy while minimizing adverse effects.

Table 1: Drug Design Applications

| Application Area | Description |

|---|---|

| Antidepressants | Modulation of serotonin receptors |

| Anxiolytics | Targeting GABA receptors |

| Antipsychotics | Interference with dopamine pathways |

Biological Studies

This compound is employed in biological assays to investigate the effects of piperazine derivatives on cellular signaling pathways. This research aids in understanding disease mechanisms and identifying potential therapeutic targets.

Case Study: Cell Signaling Pathways

In vitro assays revealed that the compound influences the phosphoinositide signaling pathway, which is vital for various cellular functions. This finding suggests potential applications in cancer research, where altered signaling pathways often contribute to tumorigenesis.

Material Science

The compound's unique chemical structure lends itself to applications in material science, particularly in creating novel materials with specific electronic or optical properties. Such materials can be utilized in sensors and advanced technologies.

Table 2: Material Science Applications

| Material Type | Properties | Potential Uses |

|---|---|---|

| Conductive Polymers | Enhanced electrical conductivity | Sensors, electronic devices |

| Optical Materials | Tunable refractive index | Photonic applications |

Research on Drug Delivery Systems

This compound has been explored for its potential in targeted drug delivery systems. Its structure allows for modifications that enhance the delivery of therapeutic agents directly to target tissues, improving treatment efficacy while reducing systemic exposure.

Case Study: Targeted Delivery

Research indicates that conjugating this compound with nanoparticles can facilitate targeted delivery of chemotherapeutic agents to tumor sites, significantly increasing local drug concentration while minimizing side effects on healthy tissues.

作用機序

The mechanism of action of isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

類似化合物との比較

Key Structural Features:

- Piperazine core : Enables hydrogen bonding and interactions with biological targets.

- 4-Bromophenyl group : A halogenated aromatic ring that promotes reactivity in Ullmann or Buchwald-Hartwig couplings .

- Isobutyl ester : A branched alkyl chain that modulates steric bulk and solubility compared to linear esters (e.g., ethyl, tert-butyl) .

Comparison with Similar Compounds

Piperazine-1-carboxylate derivatives with varying substituents are pivotal in drug discovery. Below is a detailed comparison of isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate with structurally related analogs:

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS: 1226808-66-7)

- Structural difference : Ethyl ester (linear) vs. isobutyl ester (branched).

- Impact :

- Applications : Used as a precursor in PARP-1 inhibitor synthesis (e.g., compound 13g in ) .

tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS: 352437-09-3)

- Structural difference : tert-Butyl ester (bulky, electron-donating) vs. isobutyl ester.

- Impact :

- Thermal properties : Boiling point ~418.9°C (for a fluorinated analog, ), suggesting higher thermal stability than isobutyl derivatives .

Allyl 4-(4-bromophenyl)piperazine-1-carboxylate (CAS: 1133115-38-4)

- Structural difference : Allyl ester (unsaturated) vs. isobutyl ester.

- Impact :

tert-Butyl 4-[(E)-3-(4-bromophenyl)acryloyl]piperazine-1-carboxylate (Compound 12k, )

- Structural difference : Acryloyl substituent vs. ester.

- Impact :

Comparative Data Table

生物活性

Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with an isobutyl group and a bromophenyl moiety. The presence of the bromine atom on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways by:

- Inhibiting Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing pathways related to mood, cognition, and pain perception.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In studies evaluating its effectiveness against various bacterial strains, it demonstrated potent inhibitory effects, particularly against Gram-positive bacteria.

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 0.44 |

| Escherichia coli | 0.20 |

| Pseudomonas aeruginosa | 0.25 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been studied for its potential anticancer properties. In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, including breast and lung cancers.

- Case Study : In one study, the compound exhibited an IC50 value of 700 nM against breast cancer cell lines, indicating strong cytotoxicity compared to standard chemotherapeutic agents .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of piperazine derivatives, highlighting how modifications to the piperazine ring can enhance biological activity. For instance, the addition of various substituents has been shown to increase binding affinity to specific receptors or enzymes.

Notable Research Articles

- Thesis on Piperazine Derivatives : A comprehensive study on piperazine derivatives found that modifications such as halogenation significantly impacted their biological efficacy .

- Review on Anticancer Activity : A review article discussed the potential mechanisms through which piperazine derivatives induce apoptosis in cancer cells, emphasizing the role of structural features .

- Antimicrobial Activity Review : A critical review highlighted the antimicrobial properties of various piperazine derivatives, including this compound .

Q & A

Basic: What are the optimized synthetic routes for Isobutyl 4-(4-bromophenyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves coupling a piperazine precursor with a bromophenyl moiety. A validated approach (adapted from tert-butyl analogs) includes:

Piperazine Ring Formation : React ethylenediamine with 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 80°C) to generate the piperazine core .

Bromophenyl Substitution : Introduce the 4-bromophenyl group via nucleophilic aromatic substitution (4-bromobenzaldehyde, Pd catalysis, or Ullmann coupling) .

Isobutyl Esterification : React the piperazine intermediate with isobutyl chloroformate in dichloromethane (DCM) with triethylamine (TEA) as a base .

Critical Factors :

- Catalyst Choice : Palladium-based catalysts improve coupling efficiency (yields ~70-85%) compared to copper-mediated methods (~50-60%) .

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution kinetics.

- Purification : Column chromatography (EtOAc/MeOH + 0.25% TEA) mitigates byproduct contamination .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

Structural validation requires multi-technique corroboration:

NMR Spectroscopy :

- ¹H NMR : Piperazine protons resonate as a singlet at δ 3.2–3.5 ppm; aromatic protons from the bromophenyl group appear as doublets (δ 7.4–7.6 ppm, J = 8 Hz) .

- ¹³C NMR : The carbonyl carbon (C=O) appears at δ 165–170 ppm .

X-ray Crystallography : Resolves piperazine ring conformation (chair vs. boat) and dihedral angles between substituents. For analogs, C–Br bond lengths are typically 1.89–1.91 Å .

Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks matching the molecular formula (C₁₅H₂₀BrN₂O₂, m/z ≈ 363.05) .

Advanced: How do steric and electronic effects of the 4-bromophenyl group influence biological activity in piperazine derivatives?

Methodological Answer:

The 4-bromophenyl group modulates activity via:

Steric Hindrance : Bulky substituents reduce binding affinity to flat receptor pockets (e.g., serotonin receptors). Compare analogs:

- 4-Bromophenyl : IC₅₀ = 120 nM (5-HT₂A receptor).

- 4-Methoxyphenyl : IC₅₀ = 450 nM due to reduced steric fit .

Electronic Effects :

- Electron-Withdrawing Br : Enhances metabolic stability (t₁/₂ increased by 40% vs. non-halogenated analogs) .

- Resonance Effects : Bromine’s inductive effect stabilizes charge-transfer interactions in enzyme active sites (e.g., kinase inhibition) .

Experimental Design :

- Perform SAR studies with halogen-substituted analogs.

- Use molecular docking (AutoDock Vina) to predict binding poses correlated with activity assays .

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:

Yield discrepancies often arise from:

Reagent Purity : Impure 4-bromobenzaldehyde (e.g., oxidized to 4-bromobenzoic acid) reduces coupling efficiency. Validate via GC-MS or TLC .

Catalyst Deactivation : Pd catalysts degrade with moisture; use anhydrous conditions and fresh Pd(PPh₃)₄ .

Workup Variability : Acidic extraction (1M HCl) may protonate the piperazine, leading to losses. Optimize pH to 7–8 during isolation .

Case Study :

- Reported Yields : 58% (General Procedure A) vs. 70% (modified with TEA additive) .

- Resolution : TEA neutralizes HBr byproducts, shifting equilibrium toward product formation.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Adapt safety guidelines from structurally similar piperazines:

Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation as seen in analogs) .

Ventilation : Use fume hoods during synthesis; bromophenyl derivatives may release HBr gas upon decomposition .

Storage : Store at 2–8°C under argon; light-sensitive (degradation observed in fluorophenyl analogs after 72 hours under UV) .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

Use in silico tools to estimate:

Lipophilicity (LogP) : SwissADME predicts LogP ≈ 3.2 (moderate blood-brain barrier penetration) .

Metabolic Sites : CYP3A4-mediated oxidation likely at the piperazine ring (METEOR software) .

Solubility : ESOL model estimates ~0.5 mg/mL in water; co-solvents (PEG-400) improve in vitro bioavailability .

Validation : Cross-check with experimental HPLC retention times and hepatocyte clearance assays .

Advanced: How does crystallographic data inform polymorphism risks in this compound?

Methodological Answer:

Polymorph Screening : Conduct slurry experiments (ethanol/water mixtures) to identify stable forms .

Thermal Analysis : DSC reveals melting points (mp) differences; metastable Form B (mp = 153°C) vs. stable Form A (mp = 160°C) .

Impact on Bioactivity : Polymorphs with altered solubility (e.g., Form B: 20% higher dissolution rate) affect in vivo absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。